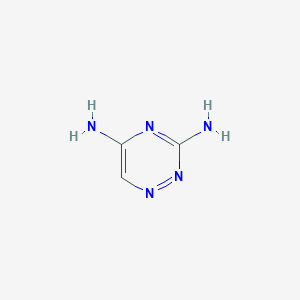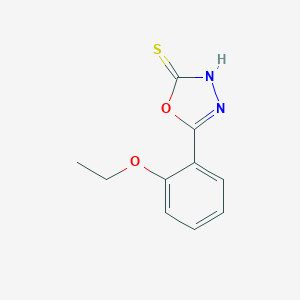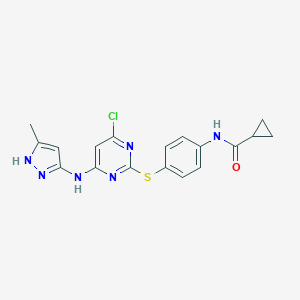![molecular formula C40H62N12O12S2 B012161 (4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 19748-53-9](/img/structure/B12161.png)
(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic camphor is a white crystalline compound with a strong aromatic odor. It is chemically similar to natural camphor, which is derived from the wood of the camphor laurel tree (Cinnamomum camphora). Synthetic camphor is widely used in various industrial applications due to its versatility and effectiveness .
Preparation Methods
Synthetic camphor is primarily produced from alpha-pinene, a compound found in the oils of coniferous trees. The production process involves several steps:
Distillation of Turpentine: Turpentine is distilled to yield alpha-pinene.
Conversion to Bornyl Chloride: Alpha-pinene is treated with dry hydrochloric acid gas to produce bornyl chloride.
Oxidation: Bornyl chloride is then oxidized to form camphor.
Industrial production methods often involve the use of renewable starting materials and enzyme catalysis to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Synthetic camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to borneol and isoborneol using reducing agents such as sodium borohydride.
Substitution: Camphor can undergo substitution reactions, such as the formation of camphor sulfonic acid by reacting with sulfuric acid.
Common reagents used in these reactions include hydrochloric acid, sodium hypochlorite, and various oxidizing and reducing agents. Major products formed include camphoric acid, borneol, and isoborneol .
Scientific Research Applications
Synthetic camphor has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Biology: Camphor derivatives are used in the study of enzyme catalysis and as organocatalysts.
Medicine: It is used in topical analgesics for its analgesic and counterirritant properties.
Mechanism of Action
Synthetic camphor exerts its effects by interacting with sensory nerves. It activates heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors, producing a warm sensation and desensitizing sensory nerves . This mechanism is responsible for its analgesic and counterirritant properties when applied topically.
Comparison with Similar Compounds
Synthetic camphor is often compared with other bicyclic monoterpenes such as borneol and isoborneol. While all these compounds share similar chemical structures, synthetic camphor is unique in its widespread industrial applications and its ability to undergo a variety of chemical reactions . Other similar compounds include:
Borneol: Used in traditional medicine and as a precursor in organic synthesis.
Isoborneol: Used in the synthesis of fragrances and as an intermediate in chemical reactions.
Synthetic camphor’s versatility and effectiveness make it a valuable compound in various fields, from industrial applications to scientific research.
Properties
CAS No. |
19748-53-9 |
|---|---|
Molecular Formula |
C40H62N12O12S2 |
Molecular Weight |
967.1 g/mol |
IUPAC Name |
(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H62N12O12S2/c1-5-20(4)33-40(64)48-24(10-11-29(42)54)37(61)50-27(14-30(43)55)38(62)51-28(36(60)46-16-32(57)47-25(12-19(2)3)35(59)45-15-31(44)56)18-66-65-17-23(41)34(58)49-26(39(63)52-33)13-21-6-8-22(53)9-7-21/h6-9,19-20,23-28,33,53H,5,10-18,41H2,1-4H3,(H2,42,54)(H2,43,55)(H2,44,56)(H,45,59)(H,46,60)(H,47,57)(H,48,64)(H,49,58)(H,50,61)(H,51,62)(H,52,63)/t20-,23-,24-,25-,26-,27-,28-,33?/m0/s1 |
InChI Key |
RFRDFBYIYZCKTO-AGDWTCHZSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
sequence |
CYIQNCGLG |
Synonyms |
7-Gly-oxytocin Gly(7)-oxytocin, monoacetate OXG oxytocin, Gly(7)- oxytocin, glycine(7)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


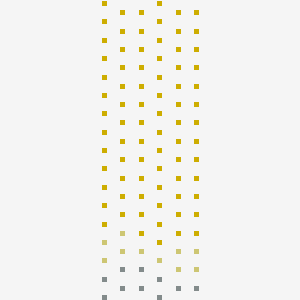


![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)

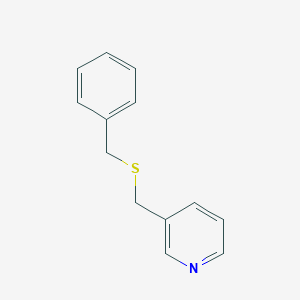
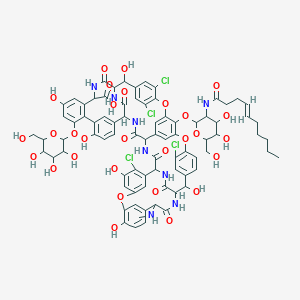

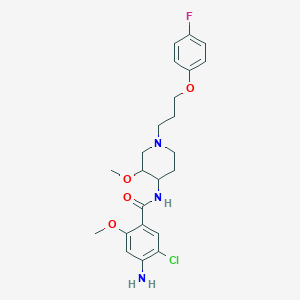

![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
